1,5-Dimethyl-1H-pyrrole-2-carboxamidine
Description
Significance of Pyrrole (B145914) Heterocycles in Synthetic and Theoretical Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of synthetic and medicinal chemistry. uctm.edunih.gov This scaffold is present in a vast array of natural products essential to life, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.com The unique electronic properties of the pyrrole ring, which has a dipole moment with the positive end near the nitrogen atom, make it reactive in numerous chemical transformations, particularly electrophilic substitution. nih.gov
Synthetic chemists have developed a variety of methods to construct the pyrrole core, allowing for the creation of diverse derivatives. uctm.edu Prominent among these are the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, and the Clauson-Kaas reaction, a method for producing N-substituted pyrroles. uctm.eduresearchgate.net These synthetic strategies have enabled the incorporation of the pyrrole moiety into numerous molecules, leading to compounds with a wide range of biological and material applications. mdpi.comresearchgate.net For instance, several FDA-approved drugs, such as Atorvastatin and Sunitinib, feature a pyrrole core, highlighting its importance in pharmaceutical development. mdpi.commdpi.com
Table 1: Selected Synthetic Methods for N-Substituted Pyrroles
| Synthesis Method | Reactants | Catalyst/Conditions | Description |
| Paal-Knorr Reaction | 1,4-Dicarbonyl compound, Primary amine | Typically acid-catalyzed (e.g., aluminas), often under mild heating. mdpi.com | A classical and widely used method for forming a pyrrole ring through condensation and subsequent cyclization/dehydration. uctm.edumdpi.com |
| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, Primary amine | Acidic conditions (e.g., Zn(OTf)2, acidic ionic liquids). researchgate.net | A versatile method for synthesizing N-substituted pyrroles from readily available starting materials. researchgate.net |
| Enzyme-Catalyzed Synthesis | 1,4-Dicarbonyl compound, Primary amine | α-Amylase | A green chemistry approach utilizing enzymes to catalyze the Paal-Knorr reaction under mild conditions. nih.gov |
Importance of Carboxamidine Functional Groups in Organic Synthesis and Coordination Chemistry
The carboxamidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a highly versatile moiety in chemistry. Amidines are considered strong organic bases due to the resonance stabilization of their protonated form, the amidinium ion. This basicity and unique electronic structure make them valuable in various chemical contexts.
In organic synthesis, amidines serve as precursors to other functional groups and as key components in the construction of heterocyclic systems. A related and well-studied reagent, 1H-Pyrazole-1-carboxamidine, is used for the guanylation of amines, a critical transformation in peptide synthesis and medicinal chemistry. acs.org The carboxamide group, a close relative, is a fundamental component in drug chemistry, defined by a carbonyl group linked to a nitrogen atom. wisdomlib.orgbritannica.com
In coordination chemistry, amidines are effective ligands for a wide range of metal ions. psu.edu They typically coordinate to metals through the imine nitrogen atom. psu.edu The electronic and steric properties of the amidine ligand can be tuned by changing the substituents on the nitrogen and carbon atoms, which in turn influences the properties of the resulting metal complex. psu.edu These complexes have found applications in catalysis and materials science. researchgate.net
Overview of Substituted Pyrrole Carboxamidine Scaffolds in Advanced Chemical Systems
The combination of a pyrrole ring and a carboxamidine functional group creates a scaffold with significant potential in advanced chemical systems. While "1,5-Dimethyl-1H-pyrrole-2-carboxamidine" itself is not extensively documented, the properties of related structures, particularly pyrrole-2-carboxamides, offer valuable insights. Pyrrolamides, which feature one or more pyrrole-2-carboxamide units, are a class of natural products known to bind to specific DNA sequences, giving them antibacterial and antitumor properties. nih.gov
The synthesis of molecules containing the pyrrole carboxamide linkage is a key step in the total synthesis of many pyrrole-imidazole alkaloids, a family of marine-derived natural products with diverse biological activities. nih.gov Synthetic approaches range from standard amide bond formation to the de novo construction of the pyrrole ring itself. nih.gov
Furthermore, recent research has focused on designing hybrid molecules that incorporate these functionalities. For example, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and evaluated as potential dual inhibitors for enzymes relevant to neurodegenerative diseases. rsc.org In these designs, the N-substituted pyrrole and the carboximidamide (a guanidine (B92328) derivative) group are hypothesized to interact with key catalytic sites of the target enzymes. rsc.org This research underscores the strategic value of combining a substituted pyrrole with a carboxamidine-like moiety to create molecules with specific and potent biological functions. The structure of this compound fits this paradigm, suggesting its potential as a building block in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-6(7(8)9)10(5)2/h3-4H,1-2H3,(H3,8,9) |
InChI Key |
ZJGZSOPQLOXMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=N)N |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 1,5 Dimethyl 1h Pyrrole 2 Carboxamidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
The ¹H NMR spectrum of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring, the two methyl groups, and the carboxamidine functional group. Based on the analysis of structurally related pyrrole derivatives, the chemical shifts can be predicted.
The protons on the pyrrole ring at positions 3 and 4 (H-3 and H-4) are anticipated to appear as doublets due to coupling with each other. The H-4 proton is typically found slightly downfield from the H-3 proton. The N-methyl (N-CH₃) group protons would likely appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The C-methyl (C-CH₃) group protons at position 5 would also present as a singlet, but at a slightly more upfield position compared to the N-methyl group. The protons of the carboxamidine group (-C(=NH)NH₂) are expected to show broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (pyrrole) | 6.10-6.20 | d |
| H-4 (pyrrole) | 6.70-6.80 | d |
| N-CH₃ | 3.70-3.80 | s |
| C-CH₃ | 2.20-2.30 | s |
| NH (carboxamidine) | 7.50-8.50 | br s |
| NH₂ (carboxamidine) | 5.00-6.00 | br s |
Note: Predicted values are based on data from analogous compounds. d = doublet, s = singlet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carboxamidine carbon (-C(=NH)NH₂) is a key feature and is anticipated to appear significantly downfield, typically in the range of 150-160 ppm.
The carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will have characteristic chemical shifts. C-2 and C-5, being attached to nitrogen, will be the most downfield of the ring carbons. The carbons of the two methyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrrole) | 130-135 |
| C-3 (pyrrole) | 108-112 |
| C-4 (pyrrole) | 115-120 |
| C-5 (pyrrole) | 125-130 |
| Carboxamidine Carbon | 150-160 |
| N-CH₃ | 35-40 |
| C-CH₃ | 12-15 |
Note: Predicted values are based on data from analogous compounds such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,3,5-trimethyl-1H-pyrazole-1-carboxamide. spectrabase.comnih.gov
To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HMQC spectrum would show correlations between directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons of the pyrrole ring and the methyl groups. For instance, the signal for the H-3 proton would correlate with the signal for the C-3 carbon.
The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations would include:
The N-CH₃ protons showing a correlation to the C-2 and C-5 carbons of the pyrrole ring.
The H-3 proton showing a correlation to the C-2, C-4, and C-5 carbons.
The C-CH₃ protons showing a correlation to the C-4 and C-5 carbons.
Protons on the carboxamidine nitrogen atoms showing a correlation to the carboxamidine carbon and the C-2 carbon of the pyrrole ring.
These 2D NMR techniques, when used in conjunction, provide a comprehensive and unambiguous confirmation of the structural connectivity of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups.
The carboxamidine group has several characteristic vibrational modes. The N-H stretching vibrations of the primary amine (NH₂) and the imine (NH) are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration is a key diagnostic peak and is anticipated to be found in the 1640-1680 cm⁻¹ region. These assignments are supported by studies on related pyrazole-carboxamidines. researchgate.netresearchgate.netspectrabase.com
The pyrrole ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C-N and C=C ring stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower wavenumbers. Data from pyrrole-2-carboxamide provides a reference for these expected vibrations. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carboxamidine) | 3100-3500 | Medium-Strong, Broad |
| C-H Stretch (pyrrole, aromatic) | 3050-3150 | Medium |
| C-H Stretch (methyl, aliphatic) | 2850-3000 | Medium |
| C=N Stretch (carboxamidine) | 1640-1680 | Strong |
| C=C and C-N Ring Stretch (pyrrole) | 1400-1600 | Medium-Strong |
Note: Predicted values are based on data from analogous compounds. researchgate.netresearchgate.netspectrabase.comresearchgate.net
A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the structural and spectroscopic properties of This compound .
The search confirms the existence of this compound and its hydrochloride salt, which are available from various commercial suppliers bldpharm.comenaochem.comsigmaaldrich.comsigmaaldrich.com. The molecular formula for the hydrochloride salt is cited as C7H12ClN3 bldpharm.comsigmaaldrich.com.
However, despite extensive searches for peer-reviewed research articles detailing the specific analytical data required for the requested article, no publications containing experimental High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography data for this compound were found. While information exists for related compounds, such as the corresponding carboxylic acid or other pyrrole derivatives, the strict requirement to focus solely on this compound prevents the use of this data.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified outline, as the foundational research findings for the following sections are not available in the public domain:
X-ray Crystallography for Solid-State Molecular Architecture
Analysis of Intermolecular Interactions and Crystal Packing
Without access to published research detailing these specific analyses for this compound, the generation of a fact-based article with the requested data tables and detailed findings is not feasible.
Theoretical and Computational Chemistry Studies of 1,5 Dimethyl 1h Pyrrole 2 Carboxamidine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for analyzing the properties of pyrrole (B145914) derivatives.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study involves optimizing the molecular geometry to find the lowest energy arrangement of the atoms. This process identifies the most stable three-dimensional structure of the molecule. For a molecule like 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis is crucial, especially for the carboxamidine group, which can exhibit different rotational isomers (rotamers). The calculations would explore the potential energy surface by rotating the C-N single bonds to identify local and global energy minima. These calculations help in understanding the molecule's flexibility and the relative stability of its different shapes. The results of such an analysis would typically be presented in a table of optimized geometric parameters.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, polarizability, and biological activity. Conversely, a large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Interactive Data Table: Hypothetical Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| Energy Gap (ΔE) | Value not available |
Note: Specific calculated values for this compound are not available in the searched literature. The table demonstrates how such data would be presented.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These areas are prone to nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the carboxamidine group, making them sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group would likely exhibit positive potential.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds.
Computational NMR Chemical Shift Prediction and Solvent Effects
Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry and the computational method used.
Solvent effects are a critical consideration in NMR predictions, as interactions between the solute and solvent can significantly alter chemical shifts. These effects can be modeled using:
Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is generally effective but may be insufficient for protons involved in hydrogen bonding.
Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation to account for specific interactions like hydrogen bonds.
Comparing the calculated chemical shifts with experimental data helps validate the computed structure and provides a deeper understanding of the molecule's behavior in solution.
Vibrational Frequency Calculations and Assignment
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies are typically scaled by a factor to correct for anharmonicity and other limitations of the computational method.
The assignment of these calculated frequencies to specific vibrational modes (e.g., N-H stretch, C=N stretch, ring vibrations) allows for a detailed interpretation of experimental IR and Raman spectra. This analysis helps to confirm the molecular structure and provides insight into the strength of its chemical bonds.
Molecular Stability and Reactivity Descriptors
The stability and reactivity of a molecule can be effectively described using a set of global and local descriptors derived from conceptual density functional theory (DFT). These descriptors provide insights into the molecule's resistance to change in its electron distribution and identify the most probable sites for chemical reactions.
Global Hardness and Softness Analysis
Global hardness (η) and its inverse, global softness (S), are fundamental descriptors of molecular stability. Hard molecules possess a large HOMO-LUMO gap, indicating high kinetic stability and low reactivity, whereas soft molecules have a small HOMO-LUMO gap, suggesting higher reactivity. researchgate.netmdpi.com The principle of maximum hardness posits that molecules tend to arrange themselves to achieve the hardest possible state. mdpi.com
A hypothetical data table for such an analysis would look as follows:
| Parameter | Formula | Expected Value Range for Similar Compounds (eV) |
| HOMO Energy (EHOMO) | - | -6.0 to -5.0 |
| LUMO Energy (ELUMO) | - | -1.0 to 0.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |
| Global Softness (S) | 1 / (2η) | 0.17 to 0.25 |
This table is illustrative and based on general values for related heterocyclic compounds. Actual values for this compound would require specific quantum chemical calculations.
Fukui Indices for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.orgnih.gov It measures the change in electron density at a given point when an electron is added to or removed from the system. wikipedia.org
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (addition of an electron)
f-(r) : for electrophilic attack (removal of an electron)
f0(r) : for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one could predict the most reactive sites. For instance, the nitrogen atoms of the amidine group are expected to be strong nucleophilic sites, while the carbon atoms of the pyrrole ring might be susceptible to electrophilic attack. Computational studies on pyrrole itself have shown the utility of Fukui indices in determining sites of electrophilic addition. researchgate.net
A representative data table for Fukui indices would be structured as follows:
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N (pyrrole) | ... | ... | ... |
| C2 (pyrrole) | ... | ... | ... |
| C (amidine) | ... | ... | ... |
| N (amidine, NH) | ... | ... | ... |
| N (amidine, NH2) | ... | ... | ... |
Specific values are omitted due to the lack of dedicated studies on this compound.
Investigation of Tautomeric Equilibria in Pyrrole Carboxamidines
Tautomerism is a common phenomenon in heterocyclic compounds, and pyrrole-2-carboxamidines can exist in different tautomeric forms. The equilibrium between these forms is influenced by factors such as substitution patterns and the surrounding solvent environment. Computational studies are instrumental in determining the relative stabilities of different tautomers by calculating their ground-state energies. researchgate.netscienceopen.comnih.gov
For this compound, potential tautomers could arise from proton migration between the nitrogen atoms of the amidine group and the pyrrole ring. The relative energies of these tautomers would dictate their population distribution at equilibrium. Studies on related disubstituted pyrroles have demonstrated the use of computational methods to predict the predominant tautomeric form, which is often stabilized by intramolecular hydrogen bonding. rsc.org
A theoretical investigation would yield a table of relative energies:
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Tautomer 1 | This compound | 0.00 (Reference) |
| Tautomer 2 | ... | ... |
| Tautomer 3 | ... | ... |
The structures and relative energies would be determined through quantum chemical calculations.
Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks
Non-covalent interactions (NCIs), particularly hydrogen bonds, play a crucial role in determining the structure, stability, and intermolecular recognition properties of molecules. nih.govrsc.org Amidine groups are known to be excellent hydrogen bond donors and acceptors, capable of forming robust intermolecular networks. researchgate.nethw.ac.uk
In the context of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable. An intramolecular hydrogen bond could form between the amidine group and the pyrrole nitrogen. Intermolecularly, these molecules can form dimers or larger aggregates through hydrogen bonding between the amidine functionalities. The analysis of these interactions is often performed using methods like Atoms-In-Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis. nih.govresearchgate.net These methods allow for the visualization and characterization of non-covalent interactions in real space.
A detailed computational analysis would characterize the properties of these hydrogen bonds:
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| Intramolecular N-H···N | ... | ... | ... |
| Intermolecular N-H···N (Dimer 1) | ... | ... | ... |
| Intermolecular N-H···N (Dimer 2) | ... | ... | ... |
This table illustrates the type of data that would be generated from a computational analysis of the non-covalent interactions of this compound.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Pyrrole (B145914) Nitrogen Atom (N-1)
The nitrogen atom within the pyrrole ring of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is part of the aromatic system, with its lone pair of electrons delocalized into the ring. This delocalization reduces its basicity and nucleophilicity compared to a typical secondary amine. However, the presence of the methyl group at the N-1 position introduces the possibility of reactions involving this substituent.
While direct N-alkylation or N-acylation at the pyrrole nitrogen is not possible due to the existing methyl group, reactions can potentially occur at the N-1 methyl group itself under strongly basic conditions. The use of a strong base could facilitate the deprotonation of the N-1 methyl group, forming a carbanion. This nucleophilic center could then participate in subsequent reactions, such as alkylation with alkyl halides, although such reactivity is not extensively documented for this specific compound and would require harsh reaction conditions.
In a broader context, the N-alkylation of pyrroles is a common transformation. For instance, pyrrole itself can be regioselectively N-alkylated with alkyl halides in the presence of a base like potassium hydroxide (B78521) in an ionic liquid. organic-chemistry.org Similarly, N-acylation of pyrroles can be achieved using acyl chlorides, often requiring a base to deprotonate the pyrrole nitrogen and enhance its nucleophilicity. scispace.comreddit.comnih.gov These general principles highlight the types of reactions the pyrrole nitrogen can undergo, although in the case of this compound, the focus shifts from direct N-substitution to potential reactions of the N-1 methyl substituent.
Reactions at the Carboxamidine Functional Group
The carboxamidine group at the C-2 position is a key site of reactivity. This functional group, with its combination of amine and imine-like nitrogens, can undergo hydrolysis and condensation reactions.
Hydrolysis Mechanisms of the Carboxamidine Linkage
The hydrolysis of the carboxamidine group in this compound can proceed under either acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or carboxylate, respectively, and ammonia (B1221849). The mechanism is analogous to the hydrolysis of amides but with the added complexity of the second nitrogen atom.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the carboxamidine group, forming a tetrahedral intermediate. reddit.comchemistrysteps.combyjus.com This is typically the rate-determining step. Subsequent proton transfers and elimination of an amide anion (or ammonia after protonation) lead to the formation of the carboxylate salt. chemistrysteps.combyjus.com This reaction often requires heating to proceed at a reasonable rate. chemistrysteps.combyjus.com
The general mechanisms for amide hydrolysis are well-established and provide a strong basis for understanding the breakdown of the carboxamidine linkage. youtube.comyoutube.comchemistrysteps.combyjus.comsystemsbiology.netmasterorganicchemistry.comkhanacademy.orglibretexts.org
Interactive Data Table: General Conditions for Amide Hydrolysis
| Hydrolysis Type | Reagents | Conditions | Products |
| Acid-Catalyzed | Dilute Acid (e.g., HCl) | Heating | Carboxylic Acid, Ammonium Salt |
| Base-Catalyzed | Strong Base (e.g., NaOH) | Heating | Carboxylate Salt, Ammonia |
Condensation Reactions with Carbonyl Compounds
The carboxamidine functional group contains nucleophilic nitrogen atoms that can react with electrophilic carbonyl compounds such as aldehydes and ketones. This reaction is a condensation reaction, typically involving the formation of a new carbon-nitrogen double bond and the elimination of a water molecule.
The reaction mechanism generally begins with the nucleophilic attack of one of the amidine's nitrogen atoms on the carbonyl carbon. youtube.comyoutube.com This is followed by a series of proton transfers to form a carbinolamine intermediate. youtube.comyoutube.com Subsequent dehydration, often acid-catalyzed, leads to the formation of a new imine-like product. youtube.comyoutube.com The specific structure of the product will depend on which nitrogen atom of the carboxamidine participates in the initial attack and the subsequent steps of the reaction. The reaction of amidines with aldehydes can lead to the formation of pyrimidine (B1678525) derivatives through a three-component reaction in the presence of an active methylene (B1212753) compound. researchgate.net
Regioselective Reactions on the Pyrrole Ring System
The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is directed by the existing substituents: the N-1 methyl group and the C-5 methyl group.
In general, electrophilic substitution on pyrrole occurs preferentially at the C-2 (alpha) position because the intermediate carbocation is more stabilized by resonance. stackexchange.comyoutube.com However, in 1-substituted pyrroles, such as 1-methylpyrrole, electrophilic attack can also occur at the C-3 (beta) position. The presence of a methyl group at the C-5 position in this compound will further influence the regioselectivity. Both methyl groups are electron-donating, further activating the pyrrole ring towards electrophilic attack. The directing effects of these groups would favor substitution at the C-3 and C-4 positions.
A notable example of regioselective formylation is the Vilsmeier-Haack reaction. youtube.comorganic-chemistry.orgyoutube.comchemistrysteps.com This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. youtube.comorganic-chemistry.orgyoutube.comchemistrysteps.com For 1-substituted pyrroles, the Vilsmeier-Haack reaction generally occurs at the C-2 or C-5 position. However, with both of these positions occupied by methyl groups in the target molecule, the reaction would be directed to the C-3 or C-4 position.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively reported in the literature, the reactivity can be inferred from studies of related compounds. For instance, the mechanism of oxidative amidation of pyrrole carboxaldehydes has been investigated, revealing the involvement of pyrrole acyl radicals, which is a departure from traditional ionic amidation pathways. rsc.orgresearchgate.net Such studies highlight the potential for novel reactivity patterns in pyrrole-based systems.
The hydrolysis of nitriles to carboxylic acids, which proceeds through an amide intermediate, has also been mechanistically detailed for both acid and base catalysis, providing further insight into the potential breakdown pathways of the related carboxamidine group. chemistrysteps.com
Advanced Applications and Roles in Chemical Science
As a Synthetic Building Block in Complex Molecule Synthesis
The pyrrole (B145914) scaffold is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. The functionalization of this core, as seen in 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, provides a versatile platform for the construction of more intricate molecular architectures.
Precursors for Poly-heterocyclic Systems
The carboxamidine group is a reactive functional group that can participate in various cyclization reactions to form new heterocyclic rings. It is anticipated that this compound can serve as a precursor for the synthesis of fused poly-heterocyclic systems. For instance, reactions with α,β-unsaturated ketones or esters could lead to the formation of pyrimidine (B1678525) rings fused to the pyrrole core, creating novel pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. Such fused systems are of interest due to their potential biological activities. The synthesis of N-arylpyrrole-3-carbaldehydes has been shown to be a gateway to diverse bioactive fused heterocyclic scaffolds like pyrroloquinolines and pyrrolo-oxadiazoles, highlighting the utility of functionalized pyrroles in building complex heterocyclic systems. rsc.org Similarly, the reaction of amidrazone derivatives of pyrrole-2,5-dione with anhydrides leads to the formation of new nitrogen-containing heterocycles. nih.gov
In Coordination Chemistry as Ligands
The nitrogen atoms of both the pyrrole ring and the carboxamidine group in this compound make it an excellent candidate as a ligand for a variety of metal ions. The coordination chemistry of such ligands is a rich field with applications in catalysis and materials science.
Metal-Complexation Studies and Coordination Modes
This compound can act as a bidentate ligand, coordinating to a metal center through the pyrrolic nitrogen and one of the nitrogen atoms of the carboxamidine group, forming a stable five or six-membered chelate ring. The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. Studies on related pyrrole-based Schiff base ligands have demonstrated their ability to form stable complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). rsc.org The resulting metal complexes often exhibit interesting geometries and electronic properties. The coordination of ruthenium(II) with Schiff bases derived from pyrrole-2-carboxaldehyde has been shown to be effective. capes.gov.br
Application in Catalysis as Ligands for Transition Metals
Transition metal complexes bearing pyrrole-based ligands have shown significant catalytic activity in various organic transformations. While specific catalytic applications of this compound complexes are yet to be extensively reported, the analogous pyrrole-2-carboxamide and related structures suggest high potential. For example, ruthenium Schiff base complexes derived from pyrrole-2-carboxaldehyde have been found to be effective catalysts for the oxidation of primary alcohols. capes.gov.br The electronic properties of the this compound ligand, influenced by the electron-donating methyl groups, can be fine-tuned to modulate the catalytic activity of the corresponding metal complex. The steric bulk provided by the substituents can also influence the selectivity of the catalytic reaction. The use of transition-metal catalysts has been highlighted as a strategy to enhance regioselectivity in cross-coupling reactions involving pyrrole derivatives.
In Supramolecular Chemistry and Self-Assembly
The ability of this compound to form hydrogen bonds through its N-H groups, coupled with potential π-π stacking interactions of the pyrrole ring, makes it a promising candidate for applications in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures.
The self-assembly of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione is promoted by hydrogen bonding. nih.gov Similarly, it is expected that this compound can form predictable supramolecular synthons, such as dimers or extended chains, through intermolecular hydrogen bonding between the carboxamidine moieties. The resulting supramolecular architectures could find applications in areas such as crystal engineering and the development of functional organic materials. The formation of amidopyrroles catalyzed within a self-assembled resorcinarene (B1253557) capsule demonstrates the potential of pyrrole derivatives in confined spaces, a key concept in supramolecular catalysis. nih.gov Furthermore, supramolecular assemblies involving pyrrole and macrocycles have been utilized in the development of flexible solid-state supercapacitors. nankai.edu.cn
Potential in Materials Science
The unique combination of a heterocyclic core and a reactive functional group in this compound opens up possibilities for its use in materials science, particularly in the development of functional polymers.
As a monomer, this compound can potentially be polymerized through reactions involving the carboxamidine group or by electropolymerization of the pyrrole ring. The resulting polymers would possess pendant carboxamidine groups, which could be further functionalized or used to chelate metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties. Copolymers of pyrrole and its derivatives have been shown to exhibit a wide range of material properties. nih.gov The incorporation of functional groups, such as carboxylic acids, into pyrrole-based polymers has been a strategy to create new functional materials. researchgate.net The development of new polymers based on thieno[3,2-pyrrole derivatives has also been explored for electrochemical applications. rsc.orgbohrium.com The characterization of polymer films of various N-substituted pyrrole derivatives has shown that the pendant side chain significantly influences the electrochemical behavior, composition, and morphology of the material. rsc.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Pyrrole (B145914) Carboxamidines
The efficient synthesis of pyrrole carboxamidines is paramount for their widespread investigation and application. While direct synthetic routes to 1,5-Dimethyl-1H-pyrrole-2-carboxamidine are not extensively documented, several innovative strategies for the synthesis of related pyrrole carboxamides can be adapted and optimized. A non-traditional approach involving the oxidative amidation of pyrrole carboxaldehydes has been reported, offering a straightforward method to access primary, secondary, and tertiary pyrrole carboxamides. rsc.org This method utilizes catalytic amounts of nBu4NI and TBHP as an oxidant, representing a mild and efficient alternative to classical amidation reactions. rsc.org
Another promising avenue is the one-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. acs.org This approach could be tailored for the synthesis of this compound by selecting the appropriate starting materials. Furthermore, the synthesis of pyrrolo[1,2-a]pyrazinones, which are structurally related to pyrrole carboxamides, often begins with 1H-pyrrole-2-carboxamide derivatives, indicating that the core scaffold is accessible for further chemical elaboration. mdpi.com The development of these and other novel synthetic methods will be crucial for accessing a diverse range of pyrrole carboxamidine derivatives for further study.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Oxidative Amidation of Pyrrole Carboxaldehydes | Mild reaction conditions, use of inexpensive reagents, good to excellent yields. rsc.org | Direct conversion of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde to the corresponding carboxamide, a precursor to the carboxamidine. |
| One-Pot Electrocyclization/Oxidation | Efficient construction of the pyrrole ring and introduction of the carboxamide functionality in a single step. acs.org | A convergent approach to the synthesis of the target compound from simpler acyclic precursors. |
| Derivatization of Pyrrole-2-carboxamides | The carboxamide group can be readily transformed into other functional groups. mdpi.com | Conversion of a synthesized 1,5-dimethyl-1H-pyrrole-2-carboxamide into the desired carboxamidine. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby guiding experimental efforts. For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various biological targets. nih.govnih.gov This approach has been successfully used to design pyrrole-based inhibitors for a range of enzymes and receptors. nih.govrsc.org For instance, in the development of novel EZH2 inhibitors, computational modeling was used to guide the optimization of pyrrole-3-carboxamide derivatives. rsc.org
Beyond biological applications, computational models can predict physicochemical properties, such as solubility, stability, and electronic characteristics, which are crucial for applications in materials science. The predicted collision cross section (CCS) values for related compounds, such as 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, provide an example of the type of data that can be generated to aid in the characterization of new molecules. uni.lu Applying these computational techniques to this compound will accelerate the discovery of its potential applications.
| Computational Method | Predicted Property | Relevance to this compound |
| Molecular Docking | Binding affinity and mode to biological targets. nih.govrsc.org | Identification of potential therapeutic applications. |
| MM-GBSA | Estimation of binding free energies. nih.gov | Prioritization of derivatives for synthesis and biological evaluation. |
| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. | Understanding the fundamental chemical properties of the molecule. |
| Collision Cross Section (CCS) Prediction | Ion mobility and structural information. uni.lu | Aiding in the identification and characterization of the compound and its derivatives. |
Exploration of New Chemical Transformations and Derivatizations
The chemical space around the this compound scaffold can be expanded through a variety of chemical transformations and derivatizations. The guanidine (B92328) motif, which is isoelectronic with the carboxamidine group, is present in a number of antimicrobial compounds, suggesting that derivatives of this compound could exhibit interesting biological activities. nih.gov The synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives has been reported as a strategy to develop dual inhibitors of AChE and BACE1 for potential use in Alzheimer's disease. nih.gov
Furthermore, the pyrrole ring itself is amenable to a wide range of chemical modifications. For example, the introduction of different substituents on the pyrrole nitrogen or at other positions on the ring can significantly influence the properties of the molecule. nih.gov The synthesis of various N-substituted and ring-substituted pyrrole carboxamides has been a key strategy in the development of new anti-tuberculosis agents and other biologically active compounds. nih.govnih.gov Applying these derivatization strategies to this compound will likely lead to the discovery of new compounds with a wide range of applications.
Design of Next-Generation Pyrrole Carboxamidine Scaffolds for Chemical Technologies
The pyrrole ring is considered a "privileged scaffold" in drug discovery and has also found applications in materials science. mdpi.comnovapublishers.com The unique electronic and structural features of the this compound core could be leveraged to design next-generation materials and technologies. For example, polypyrroles are known for their electrical conductivity, and the incorporation of the carboxamidine group could be used to modulate these properties or to introduce new functionalities, such as metal coordination sites. novapublishers.com
In the realm of medicinal chemistry, the pyrrole scaffold has been incorporated into a wide variety of therapeutic agents, including HIV inhibitors and anticancer agents. mdpi.comnih.gov The design of novel pyrrole-based carboxamides as tubulin inhibitors targeting the colchicine-binding site demonstrates the potential of this class of compounds in oncology. nih.gov By systematically exploring the structure-activity relationships of this compound derivatives, it may be possible to develop new therapeutic agents with improved efficacy and selectivity. The versatility of the pyrrole scaffold suggests that the development of new pyrrole carboxamidine-based molecules could lead to significant advances in a variety of chemical technologies. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A general representation of the Paal-Knorr pyrrole synthesis.